1,1-Difluoro-5-azaspiro[2.3]hexane
Overview
Description
1,1-Difluoro-5-azaspiro[2.3]hexane is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms.
Preparation Methods
The synthesis of 1,1-Difluoro-5-azaspiro[2.3]hexane typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of a difluorocyclopropane derivative with an amine in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired spirocyclic structure .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk .
Chemical Reactions Analysis
1,1-Difluoro-5-azaspiro[2.3]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can produce a variety of functionalized spirocyclic compounds .
Scientific Research Applications
1,1-Difluoro-5-azaspiro[2.3]hexane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism by which 1,1-Difluoro-5-azaspiro[2.3]hexane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved often include signal transduction and metabolic processes, depending on the specific application .
Comparison with Similar Compounds
1,1-Difluoro-5-azaspiro[2.3]hexane can be compared with other spirocyclic compounds, such as:
1,1-Difluoro-5-azaspiro[2.5]octane: This compound has a larger ring structure, which may affect its reactivity and binding properties.
6,6-Difluoro-3-azabicyclo[3.1.0]hexane: This compound features a bicyclic structure, offering different chemical and biological properties.
4-(2,2-Difluoro-1-methylethyl)benzenesulfonic acid: This compound includes a sulfonic acid group, which significantly alters its chemical behavior.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of fluorine atoms, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,2-difluoro-5-azaspiro[2.3]hexane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N/c6-5(7)1-4(5)2-8-3-4/h8H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZDGVBSWAOCMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C1(F)F)CNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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